3,4'-Dibromobiphenyl

Overview

Description

Synthesis Analysis

3,4’-Dibromobiphenyl can be synthesized through a variety of methods, including direct bromination of biphenyl or reductive debromination of 3,4-dibromo-1,1’-biphenyl. A new complex of trinuclear silver (I) pyrazolate macrocycle [AgPz] 3 (Pz = (CF 3) 2 Pz) with 4,4′-dibromobiphenyl (L) was synthesized and characterized .Molecular Structure Analysis

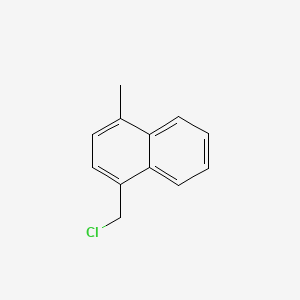

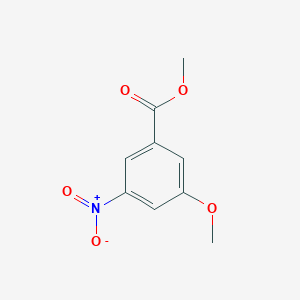

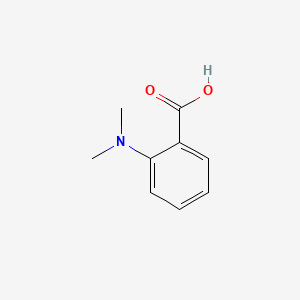

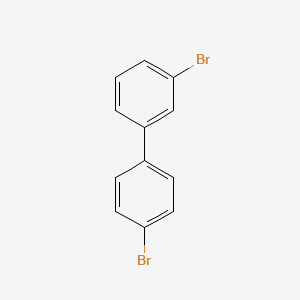

The molecular formula of 3,4’-Dibromobiphenyl is C12H8Br2 . The structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3,4’-Dibromobiphenyl is a solid substance . It appears as a white to almost white powder or crystal . The melting point is between 52.0 to 56.0 °C , and the boiling point is 140 °C/2 mmHg .Scientific Research Applications

Photo-degradation in Environmental Science

3,4'-Dibromobiphenyl, as a flame retardant, has been studied for its environmental behavior, particularly its photo-degradation in aqueous solutions. Factors like light intensity, dissolved oxygen, and pH significantly impact its degradation, which follows pseudo first-order kinetics. High-pressure Hg lamp illumination and the presence of humic acid and Fe3+ can enhance this photo-degradation process (Zhang Min-li, 2012).

Photochemistry in Organic Chemistry

The photohydrodehalogenation of 3,4-dibromobiphenyl, when irradiated in acetonitrile, leads to the formation of 4-bromobiphenyl and 3-bromobiphenyl. This process has been analyzed through various methods, including AM1 calculations, providing insights into the radical stability and mechanisms of product formation in organic reactions (P. Freeman, Jung-suk Jang, C. M. Haugen, 1996).

Photoelectrocatalytic Degradation

In the context of environmental pollution control, 3,4'-Dibromobiphenyl's degradation through photoelectrocatalytic processes using TiO₂ and doped TiO₂ nanotube arrays has been explored. The efficiency of this degradation process is significantly affected by the properties of catalysts and bias potential, with the highest degradation rate achieved under specific conditions (Haijin Liu et al., 2011).

Electrosynthesis and Electrochemistry

Electrosynthesis methods have been applied to 3,4'-Dibromobiphenyl, showcasing the ability to selectively monolithiate dibromobiaryls using microflow systems. This method offers precise temperature control and fast micromixing, crucial for chemical syntheses involving dibromobiaryls (A. Nagaki et al., 2008).

Impedance Sensing in Analytical Chemistry

In analytical chemistry, a molecularly imprinted polymerized ionic liquid film/gold nanoparticle-modified glassy carbon electrode has been developed for the impedance sensing of 3,4'-Dibromobiphenyl. This method shows potential for the determination of trace amounts of this compound in environmental samples (Q. Wei et al., 2018).

Catalytic Applications in Synthesis

The catalytic synthesis of macrocycles using 3,4'-Dibromobiphenyl has been investigated. This research highlights the possibilities of one-step synthesis of macrocycles employing different dibromobiphenyl isomers, which is a significant development in synthetic chemistry (A. Averin et al., 2010).

Safety And Hazards

properties

IUPAC Name |

1-bromo-3-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAKCVTXQRIHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205822 | |

| Record name | 1,1'-Biphenyl, 3,4'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dibromobiphenyl | |

CAS RN |

57186-90-0 | |

| Record name | 3,4'-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,4'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1ID8D8XLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.